molecular formula C20H21ClO4 B1672516 Fenofibrate CAS No. 49562-28-9

Fenofibrate

Cat. No.: B1672516
CAS No.: 49562-28-9
M. Wt: 360.8 g/mol
InChI Key: YMTINGFKWWXKFG-UHFFFAOYSA-N
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Description

Fenofibrate is a lipid-regulating agent belonging to the fibrate class of medications. It is primarily used to treat abnormal blood lipid levels, including high cholesterol and triglycerides. This compound works by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. This compound is commonly prescribed to patients with primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .

Mechanism of Action

Target of Action

Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .

Mode of Action

This compound, a fibric acid derivative, elicits its lipid-modifying effect by activating PPARα . This activation induces the synthesis of apoproteins A-I and A-II . This compound also inhibits tumor necrosis factor-α (TNF-α)–induced vascular cell adhesion molecule (VCAM)-1 expression and C-reactive protein (CRP)–induced monocyte chemoattractant protein (MCP)-1 expression in endothelial cells .

Biochemical Pathways

This compound affects several biochemical pathways. It up-regulates the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This reduces oxidative stress damage and lipid accumulation in the liver . This compound also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is a prodrug, meaning it is metabolized into its active form, fenofibric acid, in the body . The absorption of this compound is influenced by food intake. For instance, the absorption of this compound increases after food consumption .

Result of Action

The activation of PPARα by this compound leads to a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol (HDL-C) in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia . This compound also reduces oxidative stress damage and lipid accumulation in the liver .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study involving hamsters fed a high-fat diet, this compound treatment significantly reduced serum lipid levels and altered the composition and metabolic pathways of gut microbiota . This suggests that the gut microbiota and diet can influence the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Fenofibrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction leads to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation regulation .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound enhances the expression of genes involved in fatty acid β-oxidation, leading to increased breakdown of fatty acids and reduced triglyceride levels. Additionally, this compound has been shown to inhibit the proliferation of glioma cells by activating PPARα and downregulating the expression of long noncoding RNA HOTAIR .

Molecular Mechanism

The molecular mechanism of this compound involves its activation of PPARα, which subsequently alters lipid metabolism. This compound binds to PPARα, inducing a conformational change that allows the receptor to heterodimerize with RXR. This complex then binds to PPREs in the promoter regions of target genes, leading to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation regulation. This compound also modulates the expression of genes involved in cellular stress pathways, such as oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound treatment leads to significant reductions in triglyceride and LDL-C levels within six months. Additionally, this compound has been observed to reduce C-reactive protein levels, indicating its anti-inflammatory effects. Long-term studies have demonstrated that this compound maintains its lipid-lowering effects and continues to modulate gene expression related to lipid metabolism and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice with non-alcoholic fatty liver disease (NAFLD), this compound administration at a dosage of 0.04 g/kg/day significantly improved liver function, reduced oxidative stress, and decreased lipid accumulation. Higher doses of this compound have been associated with increased expression of proinflammatory genes and exacerbation of interstitial fibrosis in aged rats .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid β-oxidation, glycerophospholipid metabolism, and pyrimidine metabolism. It enhances the biosynthesis of unsaturated fatty acids and reduces glyoxylate and dicarboxylate metabolism. This compound also modulates the expression of genes related to lipid, energy, and amino acid metabolism, ultimately promoting a healthier metabolic profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily metabolized in the liver, where it undergoes hydrolysis to form fenofibric acid, the active metabolite. Fenofibric acid is then conjugated with glucuronic acid and excreted in the urine. This compound’s distribution is influenced by its high protein-binding capacity, which allows it to be transported to various tissues, including the liver, heart, and kidneys .

Subcellular Localization

This compound’s subcellular localization is primarily in the nucleus, where it exerts its effects by activating PPARα. Upon activation, PPARα translocates to the nucleus and binds to PPREs in the promoter regions of target genes. This nuclear localization is essential for this compound’s ability to modulate gene expression and regulate lipid metabolism. Additionally, this compound has been shown to influence the subcellular localization of other proteins, such as FoxO1, which plays a role in cell cycle regulation and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenofibrate is synthesized through the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified through recrystallization to obtain this compound in its pure form .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Fenofibrate undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fenofibrate has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of esterification and lipid metabolism.

    Biology: Research on this compound focuses on its effects on lipid metabolism and its role in regulating gene expression through PPARα activation.

    Medicine: this compound is extensively studied for its therapeutic effects in treating hyperlipidemia, diabetic retinopathy, and cardiovascular diseases. .

    Industry: this compound is used in the pharmaceutical industry for the development of lipid-regulating medications.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to activate PPARα effectively, leading to significant improvements in lipid profiles. Its long half-life and once-daily dosing regimen make it a convenient option for patients. Additionally, this compound has shown benefits beyond lipid regulation, including potential protective effects against diabetic retinopathy and other microvascular complications .

Properties

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029874
Record name Fenofibrate
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Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenofibrate
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L
Record name Fenofibrate
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Record name Fenofibrate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fenofibrate activates peroxisome proliferator activated receptor alpha (PPARα), increasing lipolysis, activating lipoprotein lipase, and reducing apoprotein C-III. PPARα is a nuclear receptor and its activation alters lipid, glucose, and amino acid homeostasis. Activation of PPARα activates transcription of gene transcription and translation that generates peroxisomes filled with hydrogen peroxide, reactive oxygen species, and hydroxyl radicals that also participate in lipolysis. This mechanism of increased lipid metabolism is also associated with increased oxidative stress on the liver. In rare cases this stress can lead to cirrhosis and chronic active hepatitis., Fenofibrate is a synthetic ligand for the nuclear receptor peroxisome proliferator-activated receptor (PPAR) alpha and has been widely used in the treatment of metabolic disorders, especially hyperlipemia, due to its lipid-lowering effect. The molecular mechanism of lipid-lowering is relatively well defined: an activated PPARalpha forms a PPAR-RXR heterodimer and this regulates the transcription of genes involved in energy metabolism by binding to PPAR response elements in their promoter regions, so-called "trans-activation". In addition, fenofibrate also has anti-inflammatory and anti-athrogenic effects in vascular endothelial and smooth muscle cells. /There is/ limited information about the anti-inflammatory mechanism of fenofibrate; however, "trans-repression" which suppresses production of inflammatory cytokines and adhesion molecules probably contributes to this mechanism. Furthermore, there are reports that fenofibrate affects endothelial cells in a PPARalpha-independent manner. In order to identify PPARalpha-dependently and PPARalpha-independently regulated transcripts, ... microarray data from human endothelial cells treated with fenofibrate, and with and without siRNA-mediated knock-down of PPARalpha /were obtained/. ... Dynamic Bayesian transcriptome networks /were used/ to reveal PPARalpha-dependent and -independent pathways. Transcriptome network analysis identified growth differentiation factor 15 (GDF15) as a hub gene having PPARalpha-independently regulated transcripts as its direct downstream children. This result suggests that GDF15 may be PPARalpha-independent master-regulator of fenofibrate action in human endothelial cells., The effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor a (PPARa). Through this mechanism, fenofibrate increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of apoprotein C-III (an inhibitor of lipoprotein lipase activity). The resulting fall in triglycerides produces an alteration in the size and composition of LDL from small, dense particles (which are thought to be atherogenic due to their susceptibility to oxidation), to large buoyant particles. These larger particles have a greater affinity for cholesterol receptors and are catabolized rapidly. Activation of PPARa also induces an increase in the synthesis of apoproteins A-I, A-II and HDL-cholesterol., ... /This study/ investigated whether fenofibrate affects serum levels of retinol-binding protein-4 (RBP4), an adipocytokine that has recently been shown to link obesity and insulin resistance. Fenofibrate treatment significantly decreased serum RBP4 levels of dyslipidemic patients, which correlated with reduced body weight and increased insulin sensitivity. ... the effect of fenofibrate on RBP4 expression in obese rats /were also examined/. Fenofibrate greatly decreased RBP4 mRNA levels in adipose tissue but not in the liver, which correlated with decreased serum RBP4 levels and increased insulin sensitivity in obese rats. Consistent with a direct effect on RBP4 expression, fenofibrate treatment significantly reduced the mRNA expression levels of RPB4 in 3T3-L1 adipocytes. ...
Record name Fenofibrate
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Impurities

(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page.
Record name Fenofibrate
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Color/Form

Crystals from isopropanol, White solid

CAS No.

49562-28-9
Record name Fenofibrate
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Melting Point

79-82, 80-81 °C, 80.5 °C
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Record name Fenofibrate
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Synthesis routes and methods I

Procedure details

1 liter of isopropyl alcohol, 232.5 g (1 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone, 138 g (1 mol) of potassium carbonate and 355 g (1.7 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The reaction medium is heated gently, with vigorous stirring, and then kept under reflux for 8 hours. About 400 ml of isopropyl alcohol are then distilled off, after which the medium is cooled, with stirring. The precipitate formed is filtered off and then washed with water in the heterogeneous phase, with shaking. It is filtered off and then washed again with 2% sodium hydroxide solution and then with water until the washings are neutral. The product is filtered off and purified by recrystallization from isopropyl alcohol to give 140 g of fenofibrate (yield=38.8%).
Quantity
232.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
38.8%

Synthesis routes and methods II

Procedure details

100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced, under a nitrogen atmosphere, into a 3-necked round-bottomed flask equipped with a stirrer and a condenser. The reaction medium is heated to 110° C. and a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water is then added slowly over a period of 20 minutes, with distillation taking place at 100° C. The distillate separates out into 2 phases. The lower phase is recycled into the reaction medium. After heating at 110°-112° C. for 1.5 h, the reaction medium is brought to 140° C. and a temperature of 140°-145° C. is maintained for 4 hours. The reaction medium is then cooled to about 90° C. and 210 ml of 80% isopropyl alcohol are added. The mixture is then left to cool for 12 h, with stirring, after which the suspension obtained is filtered at 0° C. The precipitate is washed with 4 times 200 ml of demineralized water and then recrystallized from propan-2-ol to give 119.5 g (yield=77%) of fenofibrate.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Synthesis routes and methods IV

Procedure details

1 kg (3.14 mol) of fenofibric acid (II), 500 ml of dimethyl sulfoxide and 1 l of isopropyl acetate were charged into a jacketed 5 l reactor under nitrogen. 433.5 g (3.14 mol) of potassium carbonate were then added, with stirring at ambient temperature, and the reaction mixture was brought to 85-90° C. for 45 min. The temperature of the reaction mixture was subsequently reduced to approximately 80° C. and 354 ml (3.77 mol) of 2-bromopropane and then 100 ml of isopropyl acetate were added over a period of 50 min. The mixture was kept stirring at 85-95° C. for 5 hours and then slightly cooled to approximately 80° C. In-process monitoring showed that the degree of conversion to give fenofibrate was approximately 99.5%. The content of the reactor was hot-filtered and the salts separated on the filter were washed with 1 l of isopropyl acetate, which was combined with the filtrate. The isolated salts, which essentially comprise potassium bromide, were dried and kept for recycling. The filtrate was concentrated under reduced pressure while maintaining a bulk temperature of approximately 80° C., and of 95° C. at the end of concentrating. After removal of the solvents, 2.27 l of isopropanol and 455 ml of pure water were added. The mixture was brought to gentle reflux for 10 min and then hot-filtered. Under stirring, the filtrate was slowly cooled down to a temperature of 0° C. The crystallized fenofibrate was separated by filtration on a filtering device, washed on the filtering device with approximately 500 ml of ice-cold isopropanol and then dried under vacuum at 45-50° C. 1075 g of fenofibrate with a purity of greater than 99.5% and comprising no impurity at a level of greater than 0.05% were thus obtained (yield=94.9%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
433.5 g
Type
reactant
Reaction Step Two
Quantity
354 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenofibrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.